![molecular formula C22H16Cl2N2OS B2394826 6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one CAS No. 338965-74-5](/img/structure/B2394826.png)
6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one is a chemical compound with the molecular formula C22H16Cl2N2OS . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of this compound and similar compounds involves complex chemical reactions. Quinazolines and quinazolinones are classes of fused heterocycles that are of considerable interest because of the diverse range of their biological properties . Many substituted quinazoline and quinazolinone derivatives possess a wide range of bioactivities .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C22H16Cl2N2OS . The compound has a molecular weight of 427.3 g/mol.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The compound is part of the quinazoline and quinazolinone classes of compounds, which are known for their diverse biological properties and are used in a variety of chemical reactions .Mécanisme D'action
The mechanism of action of 6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and anti-tumor activities by modulating the activity of various enzymes and proteins involved in inflammation and tumorigenesis. In addition, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix components and the invasion of tumor cells.
Biochemical and Physiological Effects
In vitro studies have demonstrated that this compound has anti-inflammatory, anti-oxidant, anti-tumor, and anti-bacterial activities. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix components and the invasion of tumor cells. In addition, this compound has been shown to inhibit the activity of various other enzymes and proteins involved in inflammation and tumorigenesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, this compound has been studied extensively and its pharmacological and biological properties are well-understood. The main limitation of using this compound in laboratory experiments is its potential toxicity, which can be mitigated by using appropriate safety protocols.
Orientations Futures
For 6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one research include the development of new drugs and drug delivery systems, as well as the investigation of its potential use in the treatment of various diseases, such as cancer, diabetes, and inflammatory diseases. In addition, further research is needed to identify the mechanisms of action of this compound and to explore its potential toxicity.
Méthodes De Synthèse
The synthesis of 6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one involves the reaction of 3-chloro-4-methoxybenzaldehyde and 2-methylphenylhydrazine with chloroacetyl chloride, followed by condensation with 6-chloro-2-mercapto-3-methyl-3-phenylquinazolin-4-one. The reaction is carried out in an aqueous medium at a temperature of 80-85°C and a pressure of 0.5-1.0 atm. The product is purified by column chromatography and recrystallization.
Applications De Recherche Scientifique
6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one has been studied extensively in recent years due to its pharmacological and biological properties. In vitro studies have demonstrated that this compound has anti-inflammatory, anti-oxidant, anti-tumor, and anti-bacterial activities. In addition, this compound has been investigated for its potential in the development of new drugs and drug delivery systems. In vivo studies have shown that this compound has significant anti-inflammatory and anti-tumor activities in animal models of inflammation and cancer. This compound has also been studied for its potential use in the treatment of diabetes and other metabolic disorders.
Propriétés
IUPAC Name |
6-chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2OS/c1-14-5-2-3-8-20(14)26-21(13-28-17-7-4-6-15(23)11-17)25-19-10-9-16(24)12-18(19)22(26)27/h2-12H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTONJYOTXVQLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Cl)CSC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

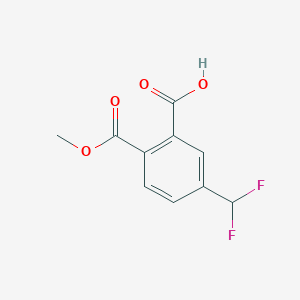
![ethyl 2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394746.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2394747.png)
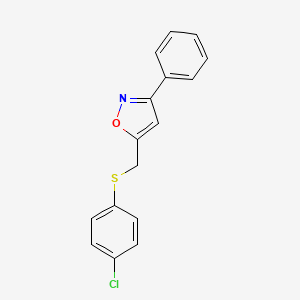
![N-(3-Amino-3-oxopropyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]benzamide](/img/structure/B2394749.png)
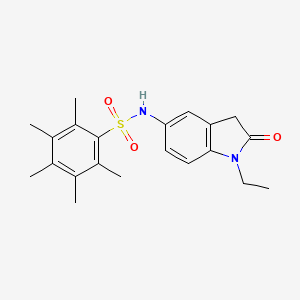
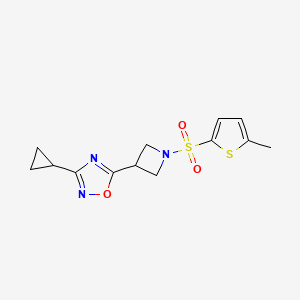
![5-[4,4-Bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one](/img/no-structure.png)
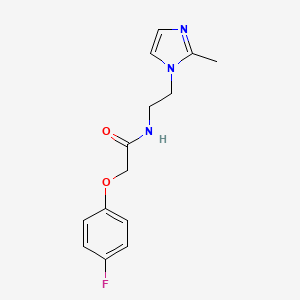
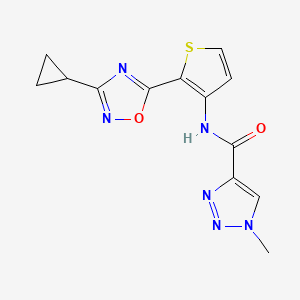
![N-(benzo[d]thiazol-2-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2394760.png)
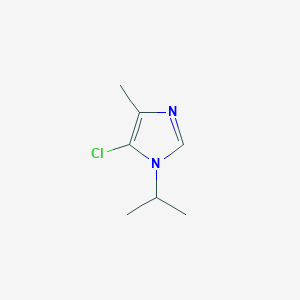
![3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2394765.png)